![molecular formula C16H11Cl2N3O2 B2380393 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 891138-43-5](/img/structure/B2380393.png)
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
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Overview
Description
The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a 2,5-dichlorophenyl group and a 2-methylbenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 2,5-dichlorophenyl group and the 2-methylbenzamide group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2,5-dichlorophenyl group, and the 2-methylbenzamide group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the ring. The oxadiazole ring is also likely to be planar .Chemical Reactions Analysis
As an organic compound, “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” could undergo a variety of chemical reactions. The oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles. The dichlorophenyl group could undergo further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the oxadiazole ring, the dichlorophenyl group, and the methylbenzamide group would likely make this compound relatively non-polar .Scientific Research Applications
- Role of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide :
- Research Findings :
Suzuki–Miyaura Coupling Reagents
Anti-Inflammatory and Analgesic Properties
Antimicrobial Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-4-2-3-5-11(9)14(22)19-16-21-20-15(23-16)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGTPAINUYKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
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